molecular formula C21H16N2O4 B2519274 (Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929963-11-1

(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2519274
CAS No.: 929963-11-1
M. Wt: 360.369
InChI Key: RBXZNQAPAAZHKZ-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a potent and selective small-molecule inhibitor designed to target the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins , such as BRD4, function as epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively inhibiting this acetyl-lysine binding pocket, this compound effectively displaces BET proteins from chromatin, leading to the downregulation of key oncogenic drivers and inflammatory genes. Its primary research value lies in its application as a chemical probe to dissect the complex role of BET bromodomains in cancer biology, cellular differentiation, and immune regulation . This makes it an indispensable tool for investigating novel therapeutic strategies in preclinical models of hematological malignancies, solid tumors, and other transcription-dependent diseases. Researchers utilize this compound to explore the mechanistic underpinnings of epigenetic signaling and to validate BET inhibition as a viable therapeutic approach.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-20-16-5-6-18-17(21(16)27-19(20)9-15-4-2-8-25-15)12-23(13-26-18)11-14-3-1-7-22-10-14/h1-10H,11-13H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXZNQAPAAZHKZ-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzofuroxazines have shown activity against a range of pathogens, including bacteria and fungi. The presence of furan and pyridine rings may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity (mm Zone of Inhibition)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Compound CCandida albicans12

Anticancer Properties

The benzofuroxazine scaffold has been linked to anticancer activity in various studies. Compounds similar to (Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been tested against cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer). These studies suggest that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 Value (µM)Reference
Compound DMIA PaCa-220
Compound EMCF-715
Compound FA549 (Lung Cancer)22

Organic Electronics

The unique electronic properties of compounds containing furan and pyridine moieties make them suitable candidates for applications in organic electronics. Research has demonstrated that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they serve as electron transport layers or light-emitting materials.

Table 3: Performance Metrics in Organic Electronics

Device TypeMaterial UsedEfficiency (%)Reference
OLEDCompound G10.5
OPVCompound H8.0

Pesticide Development

Compounds with similar structures have been investigated for their potential as pesticides. The incorporation of furan and pyridine rings can enhance the bioactivity against pests while reducing toxicity to non-target organisms. Preliminary studies suggest that derivatives of this compound could serve as effective insecticides or fungicides.

Table 4: Pesticidal Activity Against Common Pests

Compound NamePest TypeEfficacy (%)Reference
Compound IAphids85
Compound JFungal Pathogen X90

Comparison with Similar Compounds

Target Compound

  • Core structure : Benzofuro[7,6-e][1,3]oxazin-3(7H)-one.
  • Substituents :
    • Position 2: (Z)-furan-2-ylmethylene.
    • Position 8: Pyridin-3-ylmethyl.

Analog 1: (Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS 929864-96-0)

  • Substituents :
    • Position 2: 3-Methoxybenzylidene (electron-donating methoxy group).
    • Position 8: Pyridin-2-ylmethyl.
  • Molecular formula : C24H20N2O4.
  • Molecular weight : 400.4 .

Analog 2: (Z)-2-((3-methylthiophen-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

  • Substituents :
    • Position 2: 3-Methylthiophen-2-ylmethylene (sulfur-containing heterocycle).
    • Position 8: Pyridin-2-ylmethyl.
  • Key difference : Thiophene’s lipophilicity may enhance membrane permeability compared to furan .

Analog 3: (Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS 929870-55-3)

  • Substituents :
    • Position 2: Furan-2-ylmethylene.
    • Position 8: Pyridin-4-ylmethyl.
  • Molecular formula : C21H16N2O4.
  • Molecular weight : 360.4.
  • Key difference : Pyridine ring positional isomer (4- vs. 3-position) alters steric and electronic interactions .

Analog 4: (2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one (CAS 951937-69-2)

  • Core structure : Furo[2,3-f][1,3]benzoxazin-3(2H)-one (different ring fusion).
  • Substituents :
    • Position 8: 2,3-Dihydro-1,4-benzodioxin-6-yl (oxygen-rich bicyclic group).
  • Molecular formula : C24H18N2O5.
  • Molecular weight : 414.41.

Analog 5: (Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS 951934-17-1)

  • Substituents :
    • Position 2: 3-Methoxybenzylidene.
    • Position 8: 3,4,5-Trimethoxybenzyl (bulky, polar substituent).
  • Molecular formula: C28H27NO6.
  • Molecular weight : 489.5.
  • Key difference : Trimethoxy group may improve binding affinity to aromatic receptor sites but reduce metabolic stability .

Comparative Data Table

Compound Core Structure Position 2 Substituent Position 8 Substituent Molecular Formula Molecular Weight
Target Compound Benzofuro[7,6-e]oxazinone (Z)-Furan-2-ylmethylene Pyridin-3-ylmethyl Not Available Not Available
Analog 1 (CAS 929864-96-0) Benzofuro[7,6-e]oxazinone (Z)-3-Methoxybenzylidene Pyridin-2-ylmethyl C24H20N2O4 400.4
Analog 2 Benzofuro[7,6-e]oxazinone (Z)-3-Methylthiophen-2-ylmethylene Pyridin-2-ylmethyl Not Available Not Available
Analog 3 (CAS 929870-55-3) Benzofuro[7,6-e]oxazinone (Z)-Furan-2-ylmethylene Pyridin-4-ylmethyl C21H16N2O4 360.4
Analog 4 (CAS 951937-69-2) Furo[2,3-f]benzoxazinone (Z)-Pyridin-4-ylmethylidene 2,3-Dihydro-1,4-benzodioxin-6-yl C24H18N2O5 414.41
Analog 5 (CAS 951934-17-1) Benzofuro[7,6-e]oxazinone (Z)-3-Methoxybenzylidene 3,4,5-Trimethoxybenzyl C28H27NO7 489.5

Key Observations

Substituent Effects: Furan vs. Thiophene/3-Methoxybenzylidene: Furan’s oxygen atom enhances polarity, while thiophene’s sulfur increases lipophilicity. Pyridine Positional Isomerism: Pyridin-3-ylmethyl (target) vs. pyridin-2-ylmethyl (Analog 1) or pyridin-4-ylmethyl (Analog 3) alters steric hindrance and hydrogen-bonding capabilities .

Molecular Weight Trends :

  • Bulky substituents (e.g., trimethoxybenzyl in Analog 5) increase molecular weight significantly (489.5 vs. 360.4 in Analog 3), which may impact bioavailability .

Q & A

Q. What strategies address contradictory data in pharmacological studies (e.g., variable IC₅₀ values)?

  • Methodological Answer : Standardize assay protocols (e.g., uniform cell lines, serum-free conditions). Validate results across multiple labs. Use meta-analysis to reconcile discrepancies. For example, if IC₅₀ varies between 10 µM (Lab A) and 50 µM (Lab B), check differences in compound solubility (DMSO vs. aqueous buffer) or cell passage number .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.